tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-8-7-17-13(10-18)11-5-4-6-12(16)9-11/h4-6,9,13,17H,7-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLCGGRDOWINSEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743846 | |
| Record name | tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886767-41-5 | |
| Record name | tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Acylation of Piperazine Derivatives
One of the most common approaches involves the acylation of a suitably protected piperazine with a chlorophenyl-containing acyl chloride or ester. For instance, a typical route involves:
- Starting Material : A protected piperazine, such as tert-butyl piperazine-1-carboxylate.
- Reagent : 3-chlorobenzoyl chloride or a similar acylating agent.
- Reaction Conditions : The process often employs anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF), with bases such as triethylamine or sodium bicarbonate to neutralize the generated HCl.
- Procedure : The piperazine derivative is stirred with the acyl chloride under nitrogen atmosphere at low temperatures (0°C to room temperature), followed by workup involving extraction, washing, and purification via chromatography or recrystallization.
Multi-step Synthesis via Esterification and Alkylation
Another detailed method involves multi-step synthesis starting from commercially available compounds:
- Step 1 : Esterification of 5-hydroxypyridine-2-carboxylic acid with methanol to form methyl ester intermediates.
- Step 2 : Alkylation with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate via Mitsunobu reaction, which introduces the piperazine ring with a tert-butyl protecting group.
- Step 3 : Hydrolysis of esters to carboxylic acids, followed by coupling with chlorophenyl derivatives using carbodiimide or WSC·HCl mediated amidation.
- Step 4 : Final deprotection steps, such as removal of Boc groups using acids like HCl in dioxane, yield the target compound.
Research Findings: The synthesis pathway outlined in the study published in Chem. Pharm. Bull. (2020) demonstrates this multi-step approach, emphasizing the importance of protecting groups and selective alkylation to obtain high yields.
Use of Protecting Groups and Coupling Reagents
The synthesis often employs protecting groups such as tert-butyl carbamates (Boc) to prevent undesired reactions on the piperazine nitrogen atoms. Coupling reagents like WSC·HCl, HOBt, and carbodiimides facilitate amide bond formation between carboxylic acids and amines.
| Step | Reagent | Conditions | Yield | Notes |
|---|---|---|---|---|
| Esterification | Methanol, acid catalyst | Reflux | Variable | Converts acid to methyl ester |
| Alkylation | NaBH(OAc)3, aldehyde | Room temp | 50-70% | Reductive amination to introduce aromatic groups |
| Coupling | WSC·HCl, HOBt | RT | 80-90% | Amide bond formation |
Key Reaction Conditions and Considerations
- Anhydrous Environment : Reactions are often performed under nitrogen to prevent moisture-sensitive side reactions.
- Temperature Control : Low temperatures (0°C to 25°C) are used during acylation and coupling to improve selectivity.
- Purification : Chromatography on silica gel with suitable eluents (ethyl acetate, hexanes) is standard for isolating pure intermediates and final products.
- Deprotection : Acidic conditions (HCl in dioxane) are employed to remove Boc groups, ensuring the integrity of the piperazine core.
Research and Patent Data Summary
| Source | Key Methodology | Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| VulcanChem | Acylation of protected piperazine | Chlorophenyl acyl chloride | Anhydrous, room temp | Not specified | Focus on research applications |
| J-Stage (2020) | Multi-step synthesis involving esterification, alkylation, deprotection | Various, including NaBH(OAc)3, WSC·HCl | Controlled, inert atmosphere | 42-72% | Emphasizes protecting groups and coupling efficiency |
| Patent WO2005051933 | Synthesis of piperazine derivatives | Boc2O, chlorobutanal dimethyl acetal | Reflux, room temp | 42-67% | Highlights process improvements and purification |
Chemical Reactions Analysis
Boc Group Deprotection Reactions
The Boc group serves as a transient protective moiety for the secondary amine in piperazine. Its removal enables further functionalization of the nitrogen atom:
Key Data:
-
Complete deprotection occurs within 2 hours using 20% TFA in dichloromethane at 0–25°C .
-
Thermal methods are less common due to side reactions with the chlorophenyl group .
Piperazine Ring Functionalization
The secondary amine (after Boc removal) participates in nucleophilic reactions:
Alkylation/Acylation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| 3-Bromopropan-1-ol | K2CO3, DMF, 80°C | N-alkylated piperazine derivative | 72–89% |
| Acetyl chloride | Et3N, THF, 0°C | N-acetylpiperazine carbamate | 65% |
Research Findings:
-
Alkylation reactions exhibit regioselectivity at the less sterically hindered nitrogen .
-
Acylation under mild conditions preserves the chlorophenyl group’s integrity .
Chlorophenyl Group Reactivity
The 3-chlorophenyl substituent undergoes electrophilic and cross-coupling reactions:
Suzuki-Miyaura Coupling
| Conditions | Product | Catalytic System | Yield |
|---|---|---|---|
| Pd(PPh3)4, Na2CO3, DME/H2O, 90°C | Biaryl-piperazine hybrid | Pd(0)/XPhos | 58% |
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Product |
|---|---|---|
| Sodium methoxide | DMF, 120°C | 3-Methoxyphenylpiperazine |
| Piperidine | CuI, 140°C | 3-Piperidinophenylpiperazine |
Limitations:
-
Steric hindrance from the tert-butyl group reduces reactivity at the para position of the chlorophenyl ring .
Piperazine Ring Oxidation
Controlled oxidation modifies the ring’s electronic properties:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA | CH2Cl2, 0°C | Piperazine N-oxide derivative |
| KMnO4 (aq) | H2SO4, 60°C | Ring-opened dicarboxylic acid |
Mechanistic Insight:
-
mCPBA selectively oxidizes the less hindered nitrogen without cleaving the Boc group.
Scientific Research Applications
Pharmaceutical Development
This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. Research indicates that derivatives of piperazine, including tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate, can interact with neurotransmitter systems, providing a basis for developing new treatments for conditions such as depression and anxiety disorders .
Research in Neurochemistry
In neurochemistry, this compound is utilized to investigate the interactions between piperazine derivatives and neurotransmitter receptors. These studies facilitate a deeper understanding of the mechanisms underlying mental health conditions and contribute to the design of innovative therapeutic agents . The compound's ability to modulate receptor activity makes it a valuable tool in exploring new pharmacological pathways.
Analytical Chemistry
The compound serves as a standard reference material in chromatographic techniques, particularly in high-performance liquid chromatography (HPLC). Its use as a standard enables researchers to accurately quantify related substances in complex mixtures, which is crucial for both research and quality control in pharmaceutical manufacturing . This application underscores the importance of this compound in ensuring the reliability of analytical results.
Material Science
In material science, the unique chemical properties of this compound allow it to be incorporated into the development of novel polymers and materials. These materials often require specific chemical functionalities to enhance performance characteristics such as durability and resistance to environmental factors . The versatility of this compound makes it suitable for various applications within this field.
Biochemical Assays
The compound is also employed in various biochemical assays to evaluate biological activity. It provides insights into potential therapeutic applications and biological mechanisms by serving as a substrate or inhibitor in enzyme assays . Such assays are essential for screening new drug candidates and understanding their mechanisms of action.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
The following analysis compares structural, synthetic, and functional attributes of tert-butyl 3-(3-chlorophenyl)piperazine-1-carboxylate with analogous piperazine derivatives.
Structural Modifications and Electronic Properties
Key Observations :
- Heterocyclic Additions: Compounds with fused heterocycles (e.g., thieno[2,3-b]pyridine in 9p) exhibit enhanced bioactivity but higher molecular complexity .
Physicochemical Properties
| Property | Target Compound | 9p | 15a |
|---|---|---|---|
| Melting Point (°C) | Not Reported | 163 (decomposes) | Not Reported |
| HPLC Purity (%) | Not Reported | >95 | >99 |
| λₘₐₓ (nm) | Not Reported | 320 | 290 |
Stability Considerations : The Boc group in the target compound improves stability under acidic conditions, whereas thioamide-containing derivatives (e.g., 15a) are prone to oxidation .
Biological Activity
tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate is a piperazine derivative notable for its diverse biological activities. This compound has been investigated for its potential therapeutic applications across various fields, including oncology, neurology, and infectious diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 886767-41-5
- Molecular Formula : C15H21ClN2O2
- Molecular Weight : 296.79 g/mol
Piperazine derivatives, including this compound, exhibit their biological effects primarily through interactions with neurotransmitter receptors and enzymes. These compounds often influence:
- Receptor Binding : They may interact with serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions.
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.
Biological Activities
The biological activity of this compound spans several domains:
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antibacterial | Effective against MRSA | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Neurological | Modulates neurotransmitter receptors |
Case Study: Anticancer Activity
In a study investigating the anticancer properties of piperazine derivatives, this compound was tested against pancreatic cancer cell lines. The results demonstrated significant growth inhibition at concentrations as low as 25 µM, indicating its potential as a lead compound for further development in cancer therapeutics .
Case Study: Antimicrobial Screening
A high-throughput screening of piperazine derivatives revealed that this compound exhibited notable antibacterial activity against multiple strains of bacteria, including those resistant to standard treatments. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of existing antibiotics, suggesting a promising avenue for new antimicrobial agents .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), which is essential for central nervous system (CNS) activity. Studies suggest that the compound is metabolized efficiently with a favorable half-life for therapeutic applications .
Q & A
Q. What are common synthetic routes for tert-Butyl 3-(3-chlorophenyl)piperazine-1-carboxylate, and what factors influence reaction yield?
- Methodological Answer : The compound is typically synthesized via Boc protection of the piperazine ring. Key steps include:
- Reacting 3-(3-chlorophenyl)piperazine with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) .
- Optimal yields (56–72%) are achieved by controlling temperature (0–20°C) and reaction time (2–12 hours). Lower temperatures minimize side reactions, while extended stirring ensures complete Boc protection .
- Purification via silica gel chromatography or recrystallization improves purity.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C) and aromatic protons (δ ~7.0–7.5 ppm) from the 3-chlorophenyl moiety. Piperazine ring protons appear as multiplet signals between δ 2.5–4.0 ppm .
- FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of the carbamate) and ~1250 cm⁻¹ (C-O stretch) confirm Boc protection .
- LCMS : Molecular ion peaks at m/z ~325 [M+H]⁺ validate the molecular weight .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Intermediate in Drug Discovery : Used to synthesize derivatives targeting serotonin/dopamine receptors due to the piperazine scaffold’s flexibility .
- Enzyme Inhibition Studies : Acts as a precursor for prolyl hydroxylase inhibitors (e.g., Izilendustat analogs) by functionalizing the piperazine nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
- Methodological Answer :
- Use SHELX programs (e.g., SHELXL for refinement) to analyze X-ray diffraction data. Discrepancies in unit cell parameters or bond angles may arise from twinning or disorder; applying restraints/constraints during refinement improves accuracy .
- Cross-validate with Hirshfeld surface analysis to identify weak interactions (e.g., C-H···π) that influence packing .
- Compare experimental data with DFT-optimized structures to assess conformational stability .
Q. What computational strategies predict the compound’s regioselectivity in substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the piperazine ring. The Boc group directs substitution to the less hindered nitrogen .
- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DCM vs. THF) to predict reaction pathways. Polar solvents stabilize transition states for N-alkylation .
Q. How can researchers optimize regioselectivity when functionalizing the piperazine ring?
- Methodological Answer :
- Steric Control : Use bulky electrophiles (e.g., tert-butyl bromoacetate) to favor substitution at the less hindered nitrogen .
- Catalytic Strategies : Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for selective arylations. Cs₂CO₃ as a base enhances coupling efficiency .
- Temperature Modulation : Lower temperatures (–20°C) reduce kinetic competition, favoring thermodynamically stable products .
Q. What experimental approaches validate the compound’s biological interactions?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., dopamine receptors) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- In Silico Docking : Use AutoDock Vina to predict binding poses, guided by crystallographic data from related piperazine derivatives .
Data Analysis & Troubleshooting
Q. How should researchers address low yields in Boc protection reactions?
- Methodological Answer :
- Reagent Purity : Ensure anhydrous conditions; moisture hydrolyzes (Boc)₂O.
- Stoichiometry : Use 1.2–1.5 equivalents of (Boc)₂O to drive the reaction .
- Workup Optimization : Extract unreacted starting materials with dilute HCl (pH ~3) to isolate the Boc-protected product .
Q. What analytical methods differentiate between regioisomers in substitution reactions?
- Methodological Answer :
- 2D NMR (HSQC, NOESY) : Correlate proton-carbon couplings and spatial proximity to assign substitution sites .
- X-ray Crystallography : Resolve ambiguity by comparing experimental bond lengths/angles with predicted regioisomer structures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
